Drug Substitution Ratio (DAR) Consistency: CL2 vs. CL2A Linker
The CL2 linker facilitates a high and consistent drug substitution level when conjugated to SN-38. Under identical conjugation conditions, both the CL2 and CL2A linkers achieve a comparable drug-to-antibody ratio (DAR) of approximately 6 [1]. This indicates that the linker design robustly supports a payload loading density that is critical for achieving therapeutic potency without inducing excessive antibody aggregation.
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) |
|---|---|
| Target Compound Data | ~6 |
| Comparator Or Baseline | CL2A Linker: ~6 |
| Quantified Difference | Equivalent (no significant difference) |
| Conditions | Conjugation of SN-38 payload to anti-Trop-2 antibody in standardized bioconjugation protocol. |
Why This Matters
A high DAR is essential for ADC potency, and the ability to achieve a DAR of ~6 with both linkers confirms that CL2 is a viable option for generating highly loaded, potent conjugates.
- [1] Moon SJ, et al. Antibody conjugates of 7-ethyl-10-hydroxycamptothecin (SN-38) for targeted cancer chemotherapy. J Med Chem. 2008 Nov 13;51(21):6916-26. View Source
